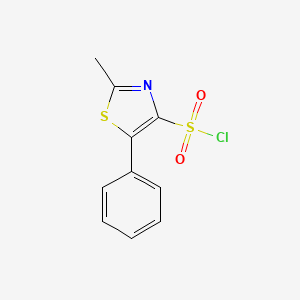
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride
Overview
Description
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride is a heterocyclic compound that contains a thiazole ring
Mechanism of Action
Target of Action
Similar thiazole sulfonamides have been proposed for the prevention or treatment of cancer as inhibitors of atm and dna-pk, pi3kα, raf kinases, and atg4b protease .
Mode of Action
It is known that the compound can react with amines to build sulfonamides, which are efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions .
Biochemical Pathways
Similar thiazole sulfonamides have been proposed to inhibit several kinases and proteases, suggesting that they may affect multiple signaling pathways involved in cell growth and survival .
Result of Action
Similar thiazole sulfonamides have been proposed for the prevention or treatment of cancer, suggesting that they may have antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride typically involves the reaction of 2-Methyl-5-phenyl-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial Applications: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride: Similar in structure but differs in the position of the methyl group.
2-Methyl-4-phenyl-1,3-thiazole-5-sulfonyl chloride: Similar in structure but differs in the position of the sulfonyl chloride group.
Uniqueness: 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride is unique due to the specific positioning of the methyl and phenyl groups, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacological and chemical properties compared to its isomers.
Properties
IUPAC Name |
2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNISBPRUHTOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


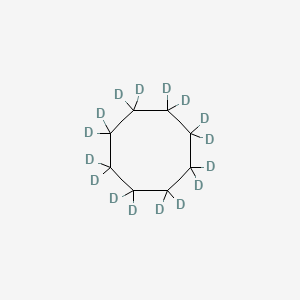
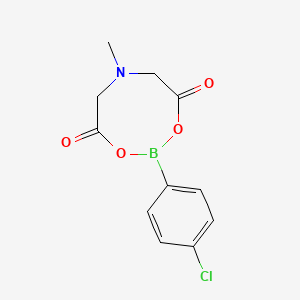
![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)
![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)


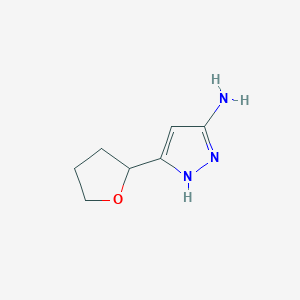

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)
![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)
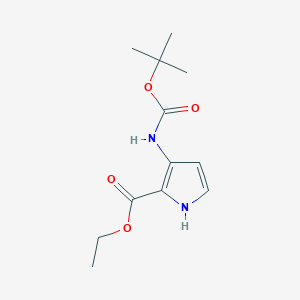
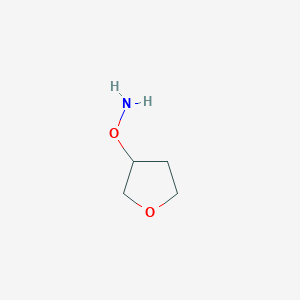
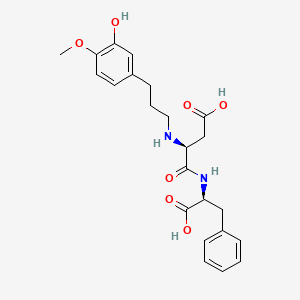
![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)
